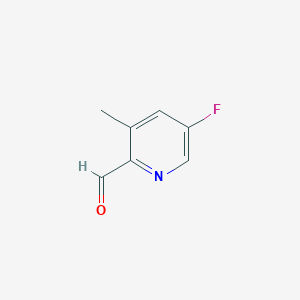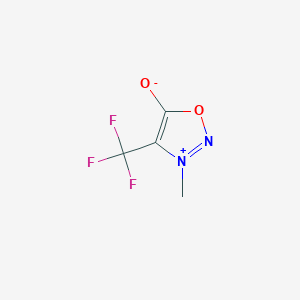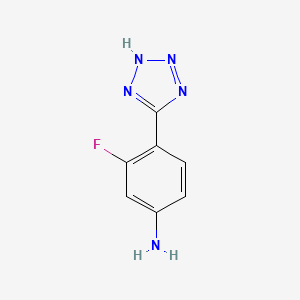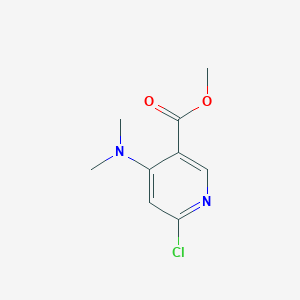
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
Vue d'ensemble
Description
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, also known as TFMPP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used recreationally due to its hallucinogenic and stimulant effects. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Metabolism in Antineoplastic Drugs
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine and similar compounds are involved in the metabolism of specific antineoplastic drugs. For example, flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia, undergoes metabolism leading to various metabolites. The process involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Electron-withdrawing groups like trifluoromethyl and pyridine enhance amide bond cleavage, crucial for drug metabolism (Gong et al., 2010).
In Vitro Receptor Binding Assay
Certain derivatives of this compound are synthesized for in vitro receptor binding assays, indicating potential as dopamine D4 receptor ligands. These assays determine the affinity constants for various receptors, crucial for developing targeted therapies (Guca, 2014).
Novel Insecticides Development
Research has explored the use of related compounds as lead compounds for novel insecticides. Derivatives of this compound have shown growth-inhibiting and larvicidal activities against specific pests, leading to the development of insecticides with a novel mode of action (Cai et al., 2010).
Synthesis in Medicinal Chemistry
Compounds structurally related to this compound are synthesized for various medicinal applications. These include docking studies for drug development and analyses of biological activities, which are foundational in medicinal chemistry (Balaraju et al., 2019).
Anticonvulsant and Antimicrobial Activities
Derivatives of this compound are investigated for their potential anticonvulsant and antimicrobial activities. Such research is essential in discovering new treatments for epilepsy and infectious diseases (Aytemir et al., 2004).
Mécanisme D'action
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . The interaction with these targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, given its potential effect on spectrin-like proteins . The downstream effects of these interactions would depend on the specific pathways involved and are a subject of ongoing research.
Result of Action
Given its potential interaction with spectrin-like proteins, it may influence the structure and function of the cytoskeleton in oomycetes . This could potentially disrupt various cellular processes, leading to the observed effects.
Propriétés
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIEJFKUHKGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3Z)-6-Chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1401613.png)


![6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B1401617.png)

![N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide](/img/structure/B1401620.png)




![ethyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1401628.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1401629.png)